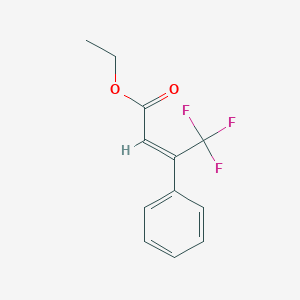

ethyl (2Z)-3-trifluoromethyl-3-phenylprop-2-enoate

Description

Properties

IUPAC Name |

ethyl (Z)-4,4,4-trifluoro-3-phenylbut-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3O2/c1-2-17-11(16)8-10(12(13,14)15)9-6-4-3-5-7-9/h3-8H,2H2,1H3/b10-8- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNOHGJYJJUSAKS-NTMALXAHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C(C1=CC=CC=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C(/C1=CC=CC=C1)\C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-3-trifluoromethyl-3-phenylprop-2-enoate typically involves the esterification of (2Z)-3-trifluoromethyl-3-phenylprop-2-enoic acid. One common method is the Fischer esterification, which involves reacting the carboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards ester formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as p-toluenesulfonic acid or Lewis acids like aluminum chloride can be employed to facilitate the esterification reaction. The use of azeotropic distillation can help remove water formed during the reaction, further driving the reaction towards completion.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-3-trifluoromethyl-3-phenylprop-2-enoate can undergo various chemical reactions, including:

Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction of the ester can yield alcohols.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions can be used.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products

Oxidation: Formation of (2Z)-3-trifluoromethyl-3-phenylprop-2-enoic acid.

Reduction: Formation of ethyl (2Z)-3-trifluoromethyl-3-phenylpropan-2-ol.

Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl (2Z)-3-trifluoromethyl-3-phenylprop-2-enoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.

Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.

Industry: Utilized in the development of agrochemicals and specialty chemicals due to its unique reactivity.

Mechanism of Action

The mechanism by which ethyl (2Z)-3-trifluoromethyl-3-phenylprop-2-enoate exerts its effects depends on its interaction with molecular targets. The trifluoromethyl group can enhance the lipophilicity of the compound, facilitating its interaction with hydrophobic pockets in enzymes or receptors. The ester group can undergo hydrolysis to release the active acid form, which can then interact with biological targets.

Comparison with Similar Compounds

Ethyl (2Z)-3-trifluoromethyl-3-phenylprop-2-enoate can be compared with similar compounds such as:

Ethyl (2Z)-3-bromo-3-phenylprop-2-enoate: Similar structure but with a bromo group instead of a trifluoromethyl group.

Ethyl (2Z)-3-chloro-3-phenylprop-2-enoate: Contains a chloro group, offering different reactivity and applications.

Ethyl (2Z)-3-methyl-3-phenylprop-2-enoate: Lacks the halogen substituent, resulting in different chemical properties.

Biological Activity

Ethyl (2Z)-3-trifluoromethyl-3-phenylprop-2-enoate is an organic compound that has garnered interest due to its unique structural features and potential biological activities. This article examines the compound's biological activity, including its mechanism of action, potential therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound is characterized by the presence of a trifluoromethyl group, a phenyl group, and an ester functional group. Its molecular formula is , with a molecular weight of approximately 256.22 g/mol. The trifluoromethyl group significantly influences the compound's reactivity and biological activity, enhancing its lipophilicity and metabolic stability, which are critical for interaction with biological targets.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. The trifluoromethyl group enhances the compound's ability to penetrate lipid membranes, facilitating its interaction with hydrophobic pockets in enzymes or receptors. The ester group can undergo hydrolysis, releasing the active acid form that can then engage with biological targets.

Enzyme Inhibition

Preliminary studies suggest that this compound may exhibit enzyme inhibition properties. Compounds with similar structures have been shown to inhibit various enzymes, which could indicate potential therapeutic applications in treating diseases where enzyme regulation is crucial.

Anticancer Potential

Research indicates that derivatives of α,β-unsaturated carbonyl compounds, including this compound, may possess anticancer properties. These compounds can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species and modulation of signaling pathways associated with cell survival and proliferation.

Comparative Analysis with Related Compounds

To understand the unique characteristics of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Ethyl (2Z)-3-bromo-3-phenylprop-2-enoate | Contains a bromo group instead of trifluoromethyl | Different reactivity profile due to bromine's properties |

| Ethyl (2Z)-3-chloro-3-phenylprop-2-enoate | Contains a chloro group | Varies in reactivity and applications compared to trifluoromethyl |

| Ethyl (2Z)-3-methyl-3-phenylprop-2-enoate | Lacks halogen substituents | Exhibits different chemical properties due to absence of electronegative groups |

The presence of the trifluoromethyl group in this compound provides distinct electronic effects that influence its reactivity and biological activity compared to these similar compounds.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds similar to this compound:

- Enzyme Inhibition Studies : Research has demonstrated that certain derivatives exhibit significant inhibition against specific enzymes involved in metabolic pathways. For example, studies on related compounds showed up to 50% inhibition at concentrations significantly above their IC50 values.

- Anticancer Activity : A study highlighted the potential anticancer effects of α,β-unsaturated carbonyl compounds, suggesting that this compound could be further explored for its ability to induce cancer cell apoptosis through oxidative stress mechanisms.

Q & A

Q. What are the optimal synthetic routes for ethyl (2Z)-3-trifluoromethyl-3-phenylprop-2-enoate?

The synthesis typically involves multi-step reactions, such as condensation of lithium enolates with trifluoromethyl-substituted aryl halides. For example, lithium acetylacetonate derivatives can react with (Z)-configured trifluoromethylphenyl reagents under inert atmospheres (e.g., nitrogen) to form the enoate ester. Reaction conditions (e.g., −78°C for enolate stability) and purification via column chromatography are critical for yield optimization . Alternative routes may use Horner-Wadsworth-Emmons reactions with trifluoromethyl ketones, requiring strict control of stereochemistry to retain the Z-configuration .

Q. How can researchers confirm the stereochemical configuration (Z vs. E) of the compound?

Single-crystal X-ray diffraction is the gold standard for unambiguous confirmation of the Z-configuration. For example, in related (2Z)-enolates, crystallographic data (e.g., C=C bond torsion angles and substituent spatial arrangement) are compared to computational models . Nuclear Overhauser Effect (NOE) NMR spectroscopy can also differentiate Z/E isomers by analyzing proton-proton spatial interactions .

Q. What analytical techniques are essential for characterizing purity and structure?

High-resolution mass spectrometry (HRMS) and / NMR are critical for confirming molecular weight and fluorine environments. For purity, HPLC with UV detection (e.g., 254 nm) is recommended, while differential scanning calorimetry (DSC) can assess thermal stability and crystalline phase transitions .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl group influence reactivity in cross-coupling reactions?

The electron-withdrawing trifluoromethyl group stabilizes the α,β-unsaturated ester system, reducing electrophilicity at the β-carbon. This necessitates stronger nucleophiles (e.g., Grignard reagents) or catalytic activation (e.g., palladium-mediated couplings). Comparative studies with non-fluorinated analogs show reduced reaction rates, requiring adjusted stoichiometry .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) often arise from assay variability (e.g., bacterial strain differences) or impurities. Researchers should:

- Validate purity via HPLC and elemental analysis.

- Replicate assays under standardized conditions (e.g., CLSI guidelines).

- Perform structure-activity relationship (SAR) studies to isolate active pharmacophores .

Q. How can computational modeling predict environmental persistence and toxicity?

Use the EPA’s EPI Suite™ to estimate biodegradation half-lives and bioaccumulation factors. Molecular docking studies with enzymes like cytochrome P450 can predict metabolic pathways, while QSAR models correlate trifluoromethyl groups with enhanced environmental persistence .

Q. What experimental designs are recommended for studying its photostability?

Conduct accelerated degradation studies under UV light (e.g., 365 nm) in solvents of varying polarity. Monitor degradation via LC-MS and compare kinetics to control compounds. For mechanistic insights, use ESR spectroscopy to detect radical intermediates formed during photolysis .

Methodological Considerations

Q. How to design a comparative study with halogenated analogs (e.g., Cl/Br substitutions)?

- Step 1: Synthesize analogs with 4-Cl, 4-Br, and 4-CF substituents using identical reaction conditions.

- Step 2: Characterize electronic effects via Hammett σ constants and correlate with reactivity in nucleophilic additions.

- Step 3: Compare bioactivity (e.g., IC in cytotoxicity assays) to identify halogen-dependent trends .

Q. What protocols ensure reproducibility in multi-step syntheses?

Q. How to assess enantiomeric purity if chiral centers are introduced?

Chiral HPLC with amylose-based columns (e.g., Chiralpak® AD-H) can separate enantiomers. Alternatively, synthesize diastereomeric derivatives using (R)- or (S)-Mosher’s acid and analyze NMR splitting patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.